tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate
Overview
Description
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a difluoropiperidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate typically involves the protection of the amine group in the piperidine ring using a tert-butyl carbamate group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acid chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in multi-step organic syntheses. The molecular targets and pathways involved include the formation of stable carbamate linkages that can be selectively cleaved under acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl (2-aminophenyl)carbamate: Another carbamate compound with similar protecting group properties.
tert-Butyl (3-aminopropyl)carbamate: Used in peptide synthesis and other organic transformations.
Uniqueness
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate is unique due to the presence of the difluoropiperidine ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and stability, making it suitable for specific applications that require enhanced performance compared to other carbamate compounds .
Properties
IUPAC Name |
tert-butyl N-[(3S)-5,5-difluoropiperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEASWFMIYVAAZ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(CNC1)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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